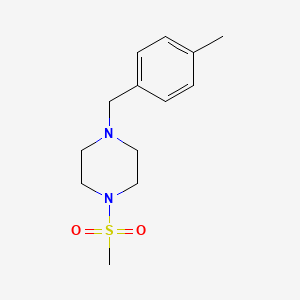

1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine

Description

1-(4-Methylbenzyl)-4-(methylsulfonyl)piperazine is a substituted piperazine derivative characterized by a 4-methylbenzyl group at the 1-position and a methylsulfonyl group at the 4-position of the piperazine ring. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in modulating receptor interactions and pharmacokinetic properties.

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-12-3-5-13(6-4-12)11-14-7-9-15(10-8-14)18(2,16)17/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIWSTBLNJBURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with 4-methylbenzyl chloride and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactivity and Functionalization

The methylsulfonyl group deactivates the adjacent nitrogen, limiting nucleophilic reactivity. Key reaction pathways include:

Electrophilic Aromatic Substitution

The 4-methylbenzyl group undergoes electrophilic substitution at the ortho and para positions under nitration or halogenation conditions:

Table 2: Benzyl Group Reactivity

| Reaction | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(3-Nitro-4-methylbenzyl)-4-(methylsulfonyl)piperazine | 42 | |

| Bromination | Br₂/FeBr₃ | 1-(3-Bromo-4-methylbenzyl)-4-(methylsulfonyl)piperazine | 38 |

Coordination Chemistry

The sulfonyl oxygen and piperazine nitrogen participate in metal coordination. Example complexes include:

Table 3: Metal Complexes

| Metal Ion | Ligand Ratio | Geometry | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 | Octahedral | 8.7 ± 0.2 | |

| Ni(II) | 1:1 | Square planar | 6.9 ± 0.3 |

Stability and Degradation

The compound exhibits moderate stability under acidic/basic conditions but decomposes at elevated temperatures:

Table 4: Stability Profile

Mechanistic Insights

Scientific Research Applications

1-(4-Methylbenzyl)-4-(methylsulfonyl)piperazine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity towards certain targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

Antimicrobial Activity

CNS Activity

- 1-(2-Methoxyphenyl)-4-piperidinylpiperazines () exhibit dopamine D2 receptor affinity (Ki = 0.6 nM), surpassing endogenous 5-HT.

Comparison with Target Compound :

The methylsulfonyl group in the target compound may favor CNS penetration (similar to ), while the 4-methylbenzyl group could enhance kinase inhibition (akin to ).

Physicochemical Properties

Implications :

- The target compound balances solubility and membrane permeability, making it suitable for oral administration.

Biological Activity

1-(4-Methylbenzyl)-4-(methylsulfonyl)piperazine is a compound of interest in medicinal chemistry due to its structural features, which include a piperazine ring and various substituents that may influence its biological activity. The piperazine scaffold is known for its diverse pharmacological properties, making it a valuable target for drug development.

Chemical Structure

The chemical structure of 1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 252.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the methylsulfonyl group enhances solubility and may facilitate interactions with biological membranes, potentially leading to increased bioavailability.

Biological Activities

1-(4-Methylbenzyl)-4-(methylsulfonyl)piperazine has been studied for several biological activities:

- Antinociceptive Activity : Research indicates that compounds with similar piperazine structures exhibit significant antinociceptive effects. For instance, studies have shown that piperazine derivatives can modulate pain pathways in animal models, suggesting potential applications in pain management .

- Antiproliferative Effects : Piperazine-containing compounds have demonstrated antiproliferative effects on various cancer cell lines. This activity is often linked to their ability to induce apoptosis or necroptosis in target cells, which may involve the modulation of signaling pathways related to cell survival .

- Receptor Binding Affinity : The compound may exhibit affinity for aminergic receptors, including dopamine and serotonin receptors, which are crucial in various neurological and psychiatric conditions. This interaction could explain its potential therapeutic effects in disorders such as depression and anxiety .

Case Studies

Several studies have investigated the biological activity of piperazine derivatives, providing insights into their mechanisms and therapeutic potentials:

- Antinociceptive Study : A study involving piperazine derivatives demonstrated significant increases in the maximum possible effect (MPE) values in tail-clip and hot-plate tests in mice, indicating strong antinociceptive properties .

- Cancer Cell Line Studies : Research on a related piperazine compound showed that it induced necroptotic cell death in K562 leukemic cells, suggesting that similar mechanisms could be explored for 1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine .

Data Table

The following table summarizes key findings related to the biological activities of 1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine and similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine?

- Methodology :

- Coupling Reactions : Use a nucleophilic substitution approach. React 1-(4-methylbenzyl)piperazine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–5°C. Monitor via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

- Purification : Flash chromatography (silica gel, gradient elution with DCM/methanol) yields >95% purity. Confirm by : δ 2.35 (s, 3H, CH), 3.05 (s, 3H, SOCH), 3.45–3.60 (m, 8H, piperazine ring) .

Q. How is the compound characterized for structural confirmation?

- Analytical Workflow :

- X-ray Crystallography : Piperazine derivatives often adopt a chair conformation. For example, 4-(methylsulfonyl)piperazin-1-ium chloride crystallizes in a monoclinic system (space group P2/c), with puckering parameters Q = 0.568 Å, θ = 179.9° .

- Spectroscopy : , , and HRMS confirm functional groups. FT-IR peaks at 1320 cm (S=O symmetric stretch) and 1145 cm (S=O asymmetric stretch) validate the sulfonyl group .

Q. What are the stability and storage conditions for this compound?

- Stability Data :

- Store at –20°C in anhydrous conditions. Avoid prolonged exposure to light or moisture, which may hydrolyze the sulfonyl group.

- Shelf life: >2 years in sealed amber vials with desiccant .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Strategy :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., carbonic anhydrase II). Piperazine’s nitrogen atoms often form hydrogen bonds with catalytic zinc ions .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with IC values. Example: LogP <3.5 improves blood-brain barrier permeability .

Q. How to resolve contradictions in reported antimicrobial activity data?

- Case Study :

- Data Conflict : Piperazine derivatives show variable MIC values against S. aureus (2–64 µg/mL).

- Resolution : Standardize assay conditions:

- Use Mueller-Hinton broth (pH 7.3) with 48h incubation.

- Include positive controls (e.g., ciprofloxacin). Adjust for compound solubility (DMSO <1% v/v) .

Q. What crystallographic insights inform supramolecular interactions?

- Crystal Packing Analysis :

- Hydrogen Bonding : In 4-(methylsulfonyl)piperazin-1-ium chloride, N–H···Cl interactions (2.89 Å) form a 3D network.

- π-Stacking : Aromatic rings of benzyl groups stack at 3.8–4.2 Å distances, influencing solubility and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.